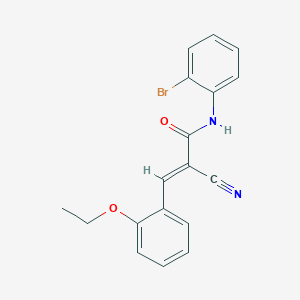
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide, also known as BPP-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPP-2 belongs to the class of propenamide derivatives, which have been found to exhibit various biological activities such as anticancer, antifungal, and anti-inflammatory properties. In
Scientific Research Applications
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has been found to exhibit various biological activities that make it a potential candidate for scientific research. One of the main applications of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has anticancer properties and can induce apoptosis in cancer cells. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
In addition to its anticancer properties, (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has also been found to have antifungal and anti-inflammatory properties. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various fungal strains and reduce inflammation in animal models. These properties make (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide a potential candidate for the development of new antifungal and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has been found to have various biochemical and physiological effects. Studies have shown that (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, reduce tumor size, and inhibit the growth of fungal strains. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has also been found to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is its potential as a new anticancer drug. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide has been found to be effective in reducing tumor size and inhibiting the growth of cancer cells in animal models. Another advantage of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is its antifungal and anti-inflammatory properties, which make it a potential candidate for the development of new drugs in these fields.
One of the limitations of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is its limited availability. (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is a relatively new compound and is not widely available. Another limitation of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide is its potential toxicity. Studies have shown that (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide can be toxic in high doses, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are involved in its anticancer properties. Another direction is to develop new derivatives of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide that may have improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential applications of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide in the fields of antifungal and anti-inflammatory drugs.
Synthesis Methods
The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide involves the reaction of 2-bromobenzonitrile with 2-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl cyanoacetate to form the final product, (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide. The synthesis method has been optimized to achieve high yields and purity of (E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide.
properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-17-10-6-3-7-13(17)11-14(12-20)18(22)21-16-9-5-4-8-15(16)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURJOQMJRDAET-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


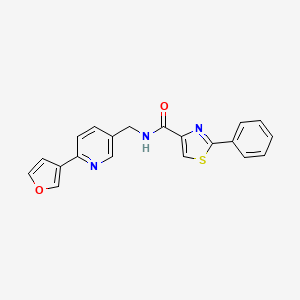
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

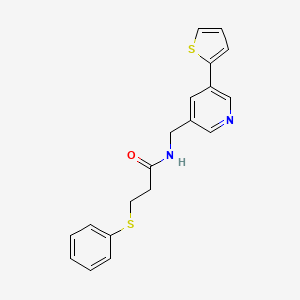
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)
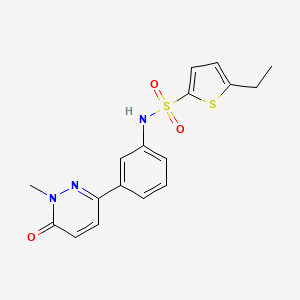
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

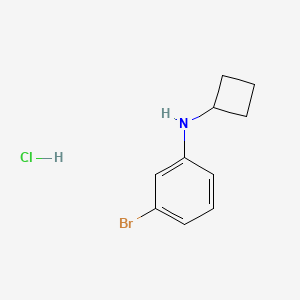
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)
![(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide](/img/structure/B2587283.png)
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)